molecular formula C13H16N4O2 B7057443 methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate

methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B7057443
M. Wt: 260.29 g/mol
InChI Key: PJRCHZZQTCYTKN-UHFFFAOYSA-N
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Description

Methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound featuring a unique imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug development and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrazine core through cyclization reactions involving appropriate precursors such as pyrazines and imidazoles. The pyrrole-2-carboxylate moiety is then introduced via esterification reactions.

    Cyclization Reaction: The initial step involves the formation of the imidazo[1,2-a]pyrazine ring. This can be achieved through a condensation reaction between a pyrazine derivative and an imidazole under acidic or basic conditions.

    Esterification: The pyrrole-2-carboxylate group is introduced by reacting the intermediate with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine ring, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology

Biologically, methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.

    Pyrazolo[1,5-a]pyridines: These compounds have a similar fused ring system but with different electronic properties and reactivity.

Uniqueness

Methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific arrangement of heterocyclic rings and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-19-13(18)11-6-10(7-15-11)8-16-4-5-17-3-2-14-12(17)9-16/h2-3,6-7,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCHZZQTCYTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)CN2CCN3C=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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